molecular formula C17H17N5O3 B2707361 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 1428355-24-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No. B2707361
CAS RN: 1428355-24-1
M. Wt: 339.355
InChI Key: YRTNOCZWAZJIKT-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. PP2A inhibitor has been shown to have an inhibitory effect on protein phosphatase 2A (PP2A), a tumor suppressor protein that is involved in regulating cell growth and division. In

Scientific Research Applications

Anticancer Potential

A study by Al-Sanea et al. (2020) explored the anticancer properties of compounds related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide. They synthesized various derivatives and evaluated their cytotoxic activity on cancer cell lines. One compound exhibited significant growth inhibition against several cancer cell lines, highlighting the potential of this chemical class in cancer treatment (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Dollé et al. (2008) discussed the synthesis of DPA-714, a compound structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide. This compound is used for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is crucial in neurological diagnostics, particularly for identifying neuroinflammatory processes (Dollé et al., 2008).

Coordination Chemistry and Antioxidant Activity

Chkirate et al. (2019) researched the coordination complexes formed by pyrazole-acetamide derivatives, closely related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide. They studied the effect of hydrogen bonding in self-assembly processes and the antioxidant activities of these complexes. The findings suggest potential applications in developing novel antioxidant agents (Chkirate et al., 2019).

Synthesis and Modification for Biological Activities

Su et al. (1986) and Taylor & Patel (1992) conducted studies focusing on the synthesis and biological activities of pyrazolo[3,4-d]pyrimidine analogues, which are structurally related to the compound of interest. These studies highlight the versatility of this chemical scaffold in generating compounds with potential therapeutic applications, including anticancer activities (Su et al., 1986); (Taylor & Patel, 1992).

Neuroinflammation PET Imaging

Damont et al. (2015) explored a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for their potential to bind the translocator protein 18 kDa (TSPO). This protein is a biomarker of neuroinflammatory processes, and the study's findings have implications for developing diagnostic tools for neuroinflammatory conditions (Damont et al., 2015).

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-4-5-13(14(8-12)24-2)25-10-17(23)21-15-9-16(19-11-18-15)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNOCZWAZJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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